Carbonic Anhydrase I (CA I) Inhibition Selectivity: Tioxolone vs. Acetazolamide
Tioxolone demonstrates highly selective nanomolar inhibition of carbonic anhydrase I (CA I), a profile distinct from the clinically used sulfonamide acetazolamide, which exhibits a broad and variable inhibition range across CA isoforms [1].
| Evidence Dimension | Carbonic Anhydrase I Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 91 nM |
| Comparator Or Baseline | Acetazolamide: Ki range across 13 mammalian CAs = 2.5 nM to 200 μM |
| Quantified Difference | Tioxolone's Ki for CA I is 91 nM. Acetazolamide's inhibition profile is broad, with Ki values ranging from 2.5 nM to 200 μM across all isoforms, demonstrating a lack of selectivity for CA I. |
| Conditions | In vitro enzymatic assay against 13 mammalian carbonic anhydrase isoforms. |
Why This Matters
For researchers focused on CA I-mediated pathways in dermatological or other disease models, Tioxolone provides a specific tool compound distinct from broad-spectrum CA inhibitors like acetazolamide.
- [1] Innocenti A, et al. Carbonic anhydrase inhibitors: thioxolone versus sulfonamides for obtaining isozyme-selective inhibitors? Bioorg Med Chem Lett. 2008;18(14):3938-3941. View Source
